[7-[(4-chlorophenyl)methylsulfanyl]-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (4-((4-chlorobenzyl)thio)-9-methyl-2-(p-tolyl)-5H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol is a complex organic molecule with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((4-chlorobenzyl)thio)-9-methyl-2-(p-tolyl)-5H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the pyrido[4’,3’5,6]pyrano[2,3-d]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate starting materials under acidic or basic conditions.
Introduction of the 4-chlorobenzylthio group: This step involves the nucleophilic substitution of a suitable leaving group with 4-chlorobenzylthiol.
Addition of the p-tolyl group: This can be done through a Friedel-Crafts alkylation reaction.
Final functionalization to introduce the methanol group: This step may involve reduction or other suitable reactions to achieve the desired alcohol functionality.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
The compound (4-((4-chlorobenzyl)thio)-9-methyl-2-(p-tolyl)-5H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol can undergo various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to modify the pyrimidine ring or other functional groups.
Substitution: The chlorobenzylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be employed under suitable conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group would yield an aldehyde or carboxylic acid, while substitution reactions could introduce various functional groups in place of the chlorobenzylthio group.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids. Its structural features could enable it to bind to specific biological targets, making it a candidate for drug discovery.
Medicine
In medicine, the compound could be investigated for its pharmacological properties. Its ability to interact with biological targets may lead to the development of new therapeutic agents for treating various diseases.
Industry
In the industrial sector, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties may offer advantages in specific industrial applications.
Mechanism of Action
The mechanism of action of (4-((4-chlorobenzyl)thio)-9-methyl-2-(p-tolyl)-5H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: This compound shares some structural similarities but differs in its functional groups and overall structure.
Noble gas compounds: While not directly related, these compounds also exhibit unique chemical properties due to their unusual structures.
Uniqueness
The uniqueness of (4-((4-chlorobenzyl)thio)-9-methyl-2-(p-tolyl)-5H-pyrido[4’,3’:5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol lies in its combination of functional groups and its potential for diverse chemical reactivity. This makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
[7-[(4-chlorophenyl)methylsulfanyl]-14-methyl-5-(4-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClN3O2S/c1-15-3-7-18(8-4-15)24-29-25-22(11-21-19(13-31)12-28-16(2)23(21)32-25)26(30-24)33-14-17-5-9-20(27)10-6-17/h3-10,12,31H,11,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BENZEWPFJBPBRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(CC4=C(O3)C(=NC=C4CO)C)C(=N2)SCC5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.